molecular formula C17H20N4O6 B12002585 4-[(E)-{2-[(3-hydroxy-5-methyl-1H-pyrazol-4-yl)acetyl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate

4-[(E)-{2-[(3-hydroxy-5-methyl-1H-pyrazol-4-yl)acetyl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate

Cat. No.: B12002585
M. Wt: 376.4 g/mol
InChI Key: UTTNVYDLPUAMJC-QGMBQPNBSA-N
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Description

2,6-dimethoxy-4-((E)-{[(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetyl]hydrazono}methyl)phenyl acetate is a complex organic compound with the molecular formula C17H20N4O6 and a molecular weight of 376.372 g/mol . This compound is notable for its unique structure, which includes a pyrazole ring, a hydrazone linkage, and methoxy groups on the phenyl ring.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-4-((E)-{[(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetyl]hydrazono}methyl)phenyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction could produce hydrazine derivatives .

Scientific Research Applications

2,6-dimethoxy-4-((E)-{[(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetyl]hydrazono}methyl)phenyl acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-4-((E)-{[(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetyl]hydrazono}methyl)phenyl acetate involves its interaction with specific molecular targets. The hydrazone linkage and pyrazole ring are key functional groups that interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,6-dimethoxy-4-((E)-{[(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetyl]hydrazono}methyl)phenyl acetate apart is its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C17H20N4O6

Molecular Weight

376.4 g/mol

IUPAC Name

[2,6-dimethoxy-4-[(E)-[[2-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)acetyl]hydrazinylidene]methyl]phenyl] acetate

InChI

InChI=1S/C17H20N4O6/c1-9-12(17(24)21-19-9)7-15(23)20-18-8-11-5-13(25-3)16(27-10(2)22)14(6-11)26-4/h5-6,8H,7H2,1-4H3,(H,20,23)(H2,19,21,24)/b18-8+

InChI Key

UTTNVYDLPUAMJC-QGMBQPNBSA-N

Isomeric SMILES

CC1=C(C(=O)NN1)CC(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC(=O)C)OC

Canonical SMILES

CC1=C(C(=O)NN1)CC(=O)NN=CC2=CC(=C(C(=C2)OC)OC(=O)C)OC

Origin of Product

United States

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